1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-26-19(12-28-18-6-2-4-15-5-3-11-23-20(15)18)24-25-21(26)29-13-17(27)14-7-9-16(22)10-8-14/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIWRWBOVJKFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its pharmacological significance. The synthesis of such triazole derivatives often involves the reaction of thioketones with hydrazine derivatives, followed by cyclization to form the triazole scaffold. The presence of the quinoline moiety enhances the compound's biological profile by contributing to its lipophilicity and interaction with biological targets.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone have demonstrated potent cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain triazoles can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | HCT 116 | 4.363 | Tyrosine kinase inhibition |
| Triazole B | MCF-7 | 1.8 | Apoptosis induction |
The anticancer efficacy of these compounds is often compared to established chemotherapeutics like doxorubicin, showcasing their potential as alternative or adjunct therapies.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies on related quinoline-based triazoles have shown effectiveness against a variety of bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
The biological activity of 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.
- Antioxidant Activity : Many triazole derivatives demonstrate high antioxidant activity, protecting cells from oxidative stress which is crucial in cancer progression.
- Tyrosine Kinase Inhibition : Molecular docking studies suggest that these compounds may inhibit tyrosine kinases involved in cell signaling pathways that regulate cell growth and division.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- A study published in MDPI reported that synthesized triazole derivatives showed high antioxidant activity and effectively inhibited AChE, indicating their potential in treating neurological disorders .
- Another research highlighted the anticancer properties of triazoles against HCT 116 cells with an IC50 value significantly lower than standard drugs .
- In vivo studies are still limited but show promise for further exploration into the therapeutic applications of these compounds in cancer treatment and infectious diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Structural Analysis
- The 4-methyl substituent in the target compound (vs.
- Aromatic Substituents: The quinolin-8-yloxy methyl group in the target compound distinguishes it from analogs with phenylsulfonyl (Analog 2) or thiophene (Analog 4) groups. Quinoline’s extended π-system may enhance interactions with biological targets (e.g., enzymes or receptors) .
- Ethanone Modifications: The 4-chlorophenyl ethanone moiety is common in the target compound and Analog 1, whereas Analog 2 uses a simple phenyl group. Chlorine’s electronegativity may influence electronic distribution and binding kinetics .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
Answer: The synthesis typically involves multi-step reactions focusing on regioselective formation of the triazole-thioether core. A common approach includes:
- Step 1: Condensation of 4-chlorophenyl ethanone derivatives with thiol-containing triazole precursors under basic conditions.
- Step 2: Introduction of the quinolin-8-yloxymethyl group via nucleophilic substitution, often using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
- Purification: Products are isolated via ice-water quenching, followed by recrystallization in aqueous acetic acid. Yield optimization requires careful stoichiometric control of reactants (e.g., 1:1 molar ratio of triazole-thiol to chlorobenzoyl chloride) .
Q. How is the structural characterization of this compound performed?
Answer: Key analytical techniques include:
Advanced Research Questions
Q. What strategies optimize regioselective triazole-thioether linkage formation?
Answer: Regioselectivity challenges arise due to competing sulfur nucleophiles. Strategies include:
- Solvent Control: Polar aprotic solvents (e.g., DMF) favor thiolate ion formation, enhancing S-alkylation over N-alkylation .
- Catalytic Modulation: Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side reactions by stabilizing intermediates .
- Temperature Gradients: Stepwise heating (40°C → 80°C) minimizes thermal decomposition of labile quinoline moieties .
Q. How can contradictions in biological activity data be resolved?
Answer: Discrepancies in antimicrobial or anticancer activity often stem from:
- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Standardize protocols using CLSI guidelines .
- Solubility Issues: Low aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulations .
- Metabolic Instability: Hepatic microsome assays (e.g., rat liver S9 fraction) identify rapid degradation, guiding structural stabilization .
Q. What computational methods predict target-binding mechanisms?
Answer:
- Molecular Docking (AutoDock Vina): Models interactions with enzymes like 5-lipoxygenase (5-LOX) or cytochrome P450. Key residues (e.g., Arg101, His367) form hydrogen bonds with the triazole-thioether core .
- MD Simulations (GROMACS): Trajectory analysis (RMSD < 2 Å) confirms stable binding over 100 ns, validating pharmacophore stability .
- QSAR Models: Electron-withdrawing groups (e.g., 4-Cl) correlate with enhanced bioactivity (pIC₅₀ > 6.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
